N2-(1-Carboxyethyl)-L-arginine
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Overview
Description
N2-(D-1-Carboxyethyl)-L-arginine is an alanine derivative.
Scientific Research Applications
Role in Clavulanic Acid Biosynthesis
N2-(2-Carboxyethyl)arginine, closely related to N2-(1-Carboxyethyl)-L-arginine, plays a significant role in the biosynthesis of clavulanic acid, a clinically important β-lactamase inhibitor. This process involves an unusual N-C bond-forming reaction catalyzed by a specific enzyme, N2-(2-carboxyethyl)arginine synthase. Detailed studies have been conducted on the crystal structure and mechanistic implications of this enzyme, providing insights into the synthesis of alternative β-amino acids (Caines et al., 2004).
Impact on L-Arginine Production
Research has highlighted the importance of the carbon-to-nitrogen ratio in the microbial fermentation process for L-arginine production, a process potentially influenced by compounds like this compound. Optimal C/N ratios have been identified to maximize L-arginine production while minimizing nitrogen waste (Ginésy et al., 2017).
Formation under High Hydrostatic Pressure
Studies have investigated the formation of glycated arginine modifications, including this compound, under high hydrostatic pressure and elevated temperatures. This research is crucial for understanding posttranslational modifications of arginine and the development of novel arginine derivatives (Alt & Schieberle, 2005).
Applications in Metabolic Engineering
There has been significant progress in metabolic engineering for the production of L-arginine and its derivatives. The development of genetically modified strains of Corynebacterium glutamicum for L-arginine production, a process possibly involving this compound, demonstrates the potential of these approaches (Park et al., 2011).
Influence on Dental Caries
L-Arginine, the base compound of this compound, has been studied for its impact on oral biofilms, indicating the potential of related compounds in dental health applications. Specifically, L-arginine exposure was found to suppress Streptococcus mutans outgrowth within mixed-species oral biofilms, influencing biofilm matrix assembly and microbial interactions (He et al., 2016).
Properties
Molecular Formula |
C9H18N4O4 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |
InChI Key |
IMXSCCDUAFEIOE-GDVGLLTNSA-N |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Synonyms |
N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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